molecular formula C8H9F3N2O2S B7028170 N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3-thiazole-4-carboxamide

N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B7028170
M. Wt: 254.23 g/mol
InChI Key: UCTHYJILWOBNGS-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3-thiazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a trifluoromethyl group, a hydroxy group, and a thiazole ring, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-7(15,8(9,10)11)3-12-6(14)5-2-16-4-13-5/h2,4,15H,3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTHYJILWOBNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=N1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediate, 3,3,3-trifluoro-2-hydroxy-2-methylpropylamine. This intermediate is then reacted with thiazole-4-carboxylic acid or its derivatives under specific conditions to form the desired compound.

  • Preparation of 3,3,3-trifluoro-2-hydroxy-2-methylpropylamine

    • Starting material: 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
    • Reagents: Ammonia or an amine source
    • Conditions: Typically involves heating and the use of a catalyst
  • Formation of this compound

    • Starting material: 3,3,3-trifluoro-2-hydroxy-2-methylpropylamine
    • Reagents: Thiazole-4-carboxylic acid or its derivatives
    • Conditions: Coupling reaction, often facilitated by coupling agents such as EDCI or DCC

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

  • Large-scale synthesis of intermediates
  • Efficient coupling reactions
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate)

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Regeneration of the hydroxy group

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiazole ring contribute to its binding affinity and reactivity with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,2-thiazole-3-carboxamide
  • N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxamide

Uniqueness

N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

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